molecular formula C14H8F6O2 B6384704 5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol CAS No. 1261889-28-4

5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384704
CAS No.: 1261889-28-4
M. Wt: 322.20 g/mol
InChI Key: QCROXQDULXXWNU-UHFFFAOYSA-N
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Description

5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a trifluoromethoxy group attached to a phenol ring

Properties

IUPAC Name

3-(trifluoromethoxy)-5-[4-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O2/c15-13(16,17)10-3-1-8(2-4-10)9-5-11(21)7-12(6-9)22-14(18,19)20/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCROXQDULXXWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686693
Record name 5-(Trifluoromethoxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-28-4
Record name 5-(Trifluoromethoxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in quinones, while reduction of the trifluoromethyl groups yields hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups enhance the stability and reactivity of the resulting compounds .

Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl groups are known to improve the bioavailability and metabolic stability of drug molecules, making this compound a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: 5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to its simpler counterparts .

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